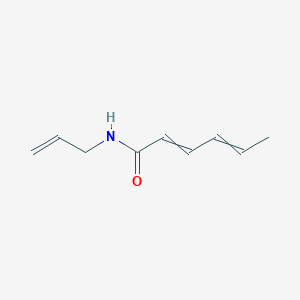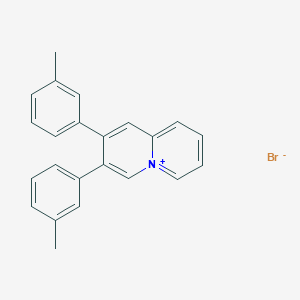
2,3-Bis(3-methylphenyl)quinolizin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methylphenyl)quinolizin-5-ium bromide typically involves the reaction of quinolizinium derivatives with 3-methylphenyl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-methylphenyl)quinolizin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolizinium oxides.
Reduction: Reduction reactions can convert it into different quinolizinium derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium oxides, while substitution reactions can produce a variety of substituted quinolizinium derivatives .
Scientific Research Applications
2,3-Bis(3-methylphenyl)quinolizin-5-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolizinium derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-methylphenyl)quinolizin-5-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and influence gene expression .
Comparison with Similar Compounds
Similar Compounds
- Quinolizinium, 2,3-bis(4-methylphenyl)-, bromide
- Quinolizinium, 2,3-bis(2-methylphenyl)-, bromide
- Quinolizinium, 2,3-bis(3-chlorophenyl)-, bromide
Uniqueness
2,3-Bis(3-methylphenyl)quinolizin-5-ium bromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83260-58-6 |
|---|---|
Molecular Formula |
C23H20BrN |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2,3-bis(3-methylphenyl)quinolizin-5-ium;bromide |
InChI |
InChI=1S/C23H20N.BrH/c1-17-7-5-9-19(13-17)22-15-21-11-3-4-12-24(21)16-23(22)20-10-6-8-18(2)14-20;/h3-16H,1-2H3;1H/q+1;/p-1 |
InChI Key |
XDWXTLGBXAPRIB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC(=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


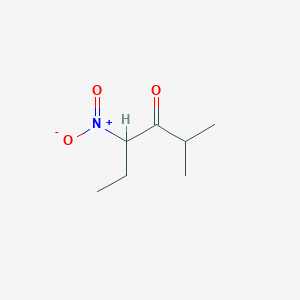
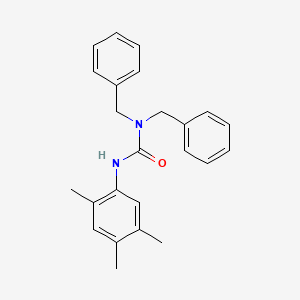
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)

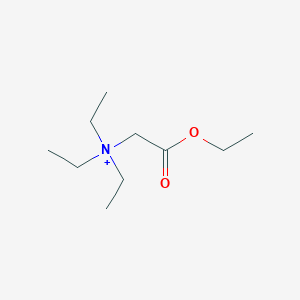
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
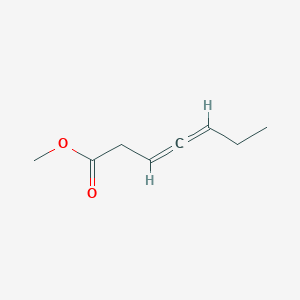
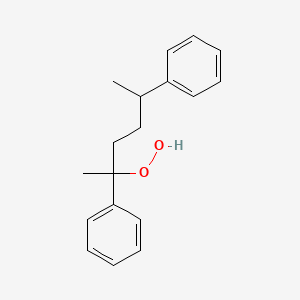
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
